molecular formula C7H4BrNO5 B13026333 5-Bromo-2,4-dihydroxy-3-nitrobenzaldehyde

5-Bromo-2,4-dihydroxy-3-nitrobenzaldehyde

Cat. No.: B13026333
M. Wt: 262.01 g/mol
InChI Key: DDJLBLQWCJWPJZ-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dihydroxy-3-nitrobenzaldehyde is an organic compound with the molecular formula C7H4BrNO5. It is a derivative of benzaldehyde, characterized by the presence of bromine, hydroxyl, and nitro functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,4-dihydroxy-3-nitrobenzaldehyde typically involves the bromination of 2,4-dihydroxybenzaldehyde followed by nitration. The reaction conditions often include the use of bromine and nitric acid as reagents. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,4-dihydroxy-3-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2,4-dihydroxy-3-nitrobenzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-dihydroxy-3-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2,4-dihydroxy-3-nitrobenzaldehyde is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C7H4BrNO5

Molecular Weight

262.01 g/mol

IUPAC Name

5-bromo-2,4-dihydroxy-3-nitrobenzaldehyde

InChI

InChI=1S/C7H4BrNO5/c8-4-1-3(2-10)6(11)5(7(4)12)9(13)14/h1-2,11-12H

InChI Key

DDJLBLQWCJWPJZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)[N+](=O)[O-])O)C=O

Origin of Product

United States

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